molecular formula C11H7FOS B14716779 Methanone, (2-fluorophenyl)-2-thienyl- CAS No. 6933-30-8

Methanone, (2-fluorophenyl)-2-thienyl-

Cat. No.: B14716779
CAS No.: 6933-30-8
M. Wt: 206.24 g/mol
InChI Key: FDZRAVDFCKOWKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, (2-fluorophenyl)-2-thienyl- typically involves the acylation of 2-fluorobenzoyl chloride with thiophene. The reaction is often carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions. The general reaction scheme is as follows:

2-fluorobenzoyl chloride+thiopheneAlCl3(2-fluorophenyl)(2-thienyl)methanone\text{2-fluorobenzoyl chloride} + \text{thiophene} \xrightarrow{\text{AlCl3}} \text{(2-fluorophenyl)(2-thienyl)methanone} 2-fluorobenzoyl chloride+thiopheneAlCl3​(2-fluorophenyl)(2-thienyl)methanone

Industrial Production Methods

In an industrial setting, the production of Methanone, (2-fluorophenyl)-2-thienyl- can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. The purification of the product is typically achieved through recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanone, (2-fluorophenyl)-2-thienyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on both the phenyl and thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Halogenation, nitration, and sulfonation reactions can be carried out using reagents like bromine (Br2), nitric acid (HNO3), and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Methanone, (2-fluorophenyl)-2-thienyl- has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanone, (2-fluorophenyl)-2-thienyl- depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary, but typically include binding to active sites or altering the function of target proteins.

Comparison with Similar Compounds

Similar Compounds

  • (2-Fluorophenyl)(4-fluorophenyl)methanone
  • (2-Fluorophenyl)[2-(methylamino)-5-nitrophenyl]methanone
  • (5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone

Uniqueness

Methanone, (2-fluorophenyl)-2-thienyl- is unique due to the presence of both a fluorine-substituted phenyl ring and a thiophene ring. This combination imparts distinct electronic and steric properties, making it a valuable compound for various applications in research and industry.

Properties

CAS No.

6933-30-8

Molecular Formula

C11H7FOS

Molecular Weight

206.24 g/mol

IUPAC Name

(2-fluorophenyl)-thiophen-2-ylmethanone

InChI

InChI=1S/C11H7FOS/c12-9-5-2-1-4-8(9)11(13)10-6-3-7-14-10/h1-7H

InChI Key

FDZRAVDFCKOWKM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CC=CS2)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.